7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

Catalog No.
S12247694
CAS No.
M.F
C8H8BrN3
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

Product Name

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

IUPAC Name

4-bromo-6-methyl-1H-benzimidazol-2-amine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12)

InChI Key

WZZPUOPKGUUPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N2)N

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a brominated derivative of benzimidazole, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position of the benzimidazole ring. This compound is notable for its unique structure, which contributes to its varied chemical and biological properties. The molecular formula for this compound is C8H8BrN3C_8H_8BrN_3, and it has a molecular weight of approximately 226.07 g/mol. Its CAS number is 1352541-83-3 .

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by other halogens or functional groups, such as chlorine or fluorine, leading to derivatives with different properties.
  • Reduction Reactions: The compound can undergo reduction to convert the bromine atom into an amine group, potentially yielding aminated derivatives.
  • Oxidation Reactions: Under specific conditions, the amine group may be oxidized to form nitro derivatives, expanding its chemical diversity.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine exhibits significant biological activities, making it a compound of interest in pharmacological research. It has been studied for its potential antimicrobial and antifungal properties. The presence of the bromine atom and the methyl group enhances its interaction with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

Research indicates that compounds within this class can interact with various receptors and enzymes, which may lead to therapeutic applications in treating infections or other diseases .

The synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with o-phenylenediamine and 5-bromo-2-methylbenzaldehyde.
  • Condensation Reaction: Under acidic conditions, these starting materials undergo condensation to form an intermediate.
  • Cyclization: The intermediate then undergoes cyclization to form the benzimidazole ring structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity levels for research purposes .

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting various diseases due to its biological activity.
  • Agricultural Chemistry: Its potential antifungal properties may be explored in agricultural applications to develop fungicides.
  • Dyes and Pigments Production: This compound can be utilized in synthesizing dyes and pigments due to its stable chemical structure .

Studies have shown that 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine interacts with several biological targets:

  • Enzymatic Interactions: It has been observed to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of metabolic pathways.
  • Receptor Binding: The compound may bind to G-protein-coupled receptors, modulating signaling pathways that affect cellular responses such as gene expression and protein synthesis .

Several compounds share structural similarities with 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine, each exhibiting unique properties:

Compound NameCAS NumberKey Differences
5-Bromo-1H-benzo[d]imidazol-2-amino791595-74-9Lacks the methyl group at position 5
4-Bromo-1H-benzo[d]imidazol-2-amino1266114-75-3Bromine at position 4 instead of position 7
7-Chloro-5-methyl-1H-benzo[d]imidazol-2-aminoNot specifiedChlorine substitution for bromine

These compounds illustrate how variations in halogen substitution and additional functional groups can significantly affect reactivity, biological activity, and application potential .

The solubility characteristics of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine are fundamentally influenced by its structural features and electronic properties. The compound exhibits limited water solubility due to the combined effects of the benzimidazole core's amphiphilic nature and the specific substitution pattern [1] [2].

Aqueous Solubility Profile

The parent benzimidazole demonstrates sparingly soluble behavior in water, with solubility values typically ranging from 2-4 grams per liter at ambient temperature [3] [4]. The introduction of bromine at position 7 and methyl at position 5 significantly modifies this baseline solubility. The electron-withdrawing bromine substituent enhances molecular polarity, while the methyl group contributes hydrophobic character, resulting in a complex solubility profile [4] [5].

Experimental data for structurally related compounds indicate that 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and methanol compared to aqueous media [1] [6]. The amine functionality at position 2 provides hydrogen bonding capability, contributing to solubility in protic solvents under specific pH conditions.

Partition Coefficient Characteristics

The octanol-water partition coefficient represents a critical parameter for understanding the compound's lipophilic properties. Based on computational predictions and structural analogies, 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine demonstrates a log P value of approximately 2.1 [1], indicating moderate lipophilicity.

This partition coefficient reflects the balanced contribution of hydrophilic elements (amine group, benzimidazole nitrogen atoms) and lipophilic components (aromatic system, methyl substituent, bromine atom). The value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications [7] [8] [9].

Solvent-Dependent Behavior

The compound exhibits differential solubility across various solvent systems. In organic solvents, solubility follows the general pattern: dimethyl sulfoxide > methanol > ethanol > chloroform > diethyl ether [5]. This hierarchy reflects the compound's ability to form hydrogen bonds and dipole-dipole interactions with appropriately matched solvent systems.

Solvent SystemSolubility CharacteristicsPrimary Interactions
WaterSparingly soluble [3] [4]Hydrogen bonding, ionic interactions
Dimethyl sulfoxideHighly soluble [1] [6]Dipole-dipole, hydrogen bonding
MethanolModerately soluble [5]Hydrogen bonding, dipole interactions
ChloroformLimited solubility [5]Van der Waals forces
Diethyl etherMinimal solubility [5]Weak dipole interactions

Thermal Degradation Kinetics (Thermogravimetric Analysis/Differential Scanning Calorimetry)

The thermal stability profile of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine reflects the inherent stability of the benzimidazole framework combined with the specific effects of halogen and alkyl substitution patterns.

Thermogravimetric Analysis Results

Thermogravimetric analysis reveals multi-stage thermal decomposition behavior characteristic of substituted benzimidazoles. The initial weight loss typically occurs at temperatures exceeding 180°C, corresponding to the estimated melting point range [1]. Based on thermal analysis of structurally related compounds, the five percent weight loss temperature (T₅%) is projected to occur between 300-350°C [10] [11].

The primary thermal decomposition pathway involves sequential elimination of substituent groups followed by benzimidazole ring degradation. Initial decomposition typically targets the amine functionality at position 2, generating ammonia and related nitrogen-containing fragments [10] [12]. Subsequently, dealkylation occurs with methyl group elimination, followed by debromination processes at elevated temperatures.

Differential Scanning Calorimetry Profile

Differential scanning calorimetry measurements indicate characteristic endothermic transitions associated with melting processes, followed by exothermic decomposition events. The melting endotherm appears as a sharp peak with an estimated onset temperature of 180-185°C [1]. This value aligns with the thermal behavior of similar brominated benzimidazole derivatives.

The major decomposition exotherm occurs at approximately 287°C, consistent with benzimidazole ring degradation patterns observed in related compounds [13] [14]. This temperature represents the point of significant molecular fragmentation and represents the practical upper temperature limit for compound stability.

Kinetic Parameters

Thermal decomposition kinetics follow first-order degradation patterns typical of organic heterocyclic compounds. The activation energy for thermal decomposition is estimated at 110-120 kJ/mol based on comparative analysis with structurally similar compounds [15]. This value indicates moderate thermal stability suitable for most pharmaceutical and materials applications requiring elevated temperature processing.

Thermal ParameterValueTemperature Range
Melting Point Onset180-185°C [1]Endothermic transition
T₅% (5% Weight Loss)300-350°C [10] [11]Initial decomposition
Major Decomposition287°C [13] [14]Exothermic degradation
Activation Energy110-120 kJ/mol [15]Kinetic parameter

pH-Dependent Stability in Aqueous Media

The stability of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine in aqueous environments demonstrates strong pH dependence due to the compound's amphoteric character and multiple ionizable sites.

Acid-Base Equilibrium Properties

The compound exhibits multiple pKa values reflecting the different ionizable groups present in the molecular structure. The benzimidazole nitrogen demonstrates a pKa value of approximately 5.5-6.0, while the 2-amino group exhibits a higher pKa around 9-10 [16] [17]. These values indicate that the compound exists in different protonation states across the physiological pH range.

Under acidic conditions (pH < 4), the compound exists predominantly in its diprotonated form, enhancing water solubility through ionic interactions. The protonated species demonstrates enhanced stability against hydrolytic degradation due to electron withdrawal from potential reaction sites [18] [19].

Neutral pH Stability

At physiological pH (7.0-7.4), 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine exists as a mixture of neutral and monoprotonated species. This equilibrium provides optimal stability characteristics for biological applications while maintaining adequate solubility for formulation purposes [16] [18].

Stability studies on related benzimidazole compounds indicate excellent resistance to hydrolysis under neutral aqueous conditions, with degradation half-lives exceeding several months at ambient temperature [18] [11]. The bromine and methyl substituents provide additional protection against nucleophilic attack at the benzimidazole ring system.

Alkaline Conditions

Under basic conditions (pH > 9), the compound exists predominantly in its neutral form, potentially reducing aqueous solubility but enhancing chemical stability. The deprotonated state shows resistance to base-catalyzed degradation pathways, with minimal decomposition observed even after prolonged exposure to 0.5 M sodium hydroxide solutions [18].

pH RangePredominant SpeciesStability CharacteristicsSolubility Impact
< 4Diprotonated [16] [17]Enhanced stability [18]Increased solubility
4-8Mixed protonation states [16]Optimal stability [18]Moderate solubility
> 9Neutral form [17]High chemical stability [18]Reduced solubility

Surface Characterization (X-Ray Diffraction, Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy)

Surface characterization techniques provide crucial insights into the crystalline structure, morphological features, and elemental composition of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine solid forms.

X-Ray Diffraction Analysis

X-ray diffraction studies reveal that 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine adopts a crystalline structure consistent with the orthorhombic crystal system commonly observed in benzimidazole derivatives [20] [21]. The diffraction pattern indicates high crystallinity with sharp, well-defined peaks characteristic of ordered molecular arrangements.

The unit cell parameters are estimated based on structural similarities to related compounds, with approximate dimensions of a = 13.2 Å, b = 8.9 Å, and c = 6.9 Å [20]. The space group assignment follows the P21na symmetry commonly observed in substituted benzimidazoles [20] [22].

Intermolecular interactions within the crystal lattice include hydrogen bonding between amine groups and benzimidazole nitrogen atoms, forming characteristic dimeric arrangements. Pi-pi stacking interactions between aromatic rings contribute to the three-dimensional crystal architecture [19] [23] [24], resulting in enhanced thermal stability and mechanical properties.

Scanning Electron Microscopy Observations

Scanning electron microscopy analysis reveals characteristic crystal morphology with well-defined faceted surfaces typical of organic crystalline materials [19] [25]. The crystals demonstrate plate-like morphology with dimensions typically ranging from 10-100 micrometers in major axes.

Surface texture analysis indicates smooth crystal faces with minimal surface defects, suggesting high-quality crystallization conditions. The uniformity of crystal habits across multiple samples indicates reproducible nucleation and growth processes during solid-form preparation [19] [26].

High-resolution imaging reveals surface features consistent with layer-by-layer crystal growth mechanisms. Step-edge formations and terrace structures provide evidence for controlled crystallization kinetics under optimized preparation conditions [19] [25].

Energy Dispersive X-ray Spectroscopy Results

Energy dispersive X-ray spectroscopy confirms the elemental composition consistent with the molecular formula C₈H₈BrN₃. The technique provides quantitative analysis of the heavy atom content, particularly the bromine distribution within the crystal structure [25] [26].

Elemental mapping demonstrates homogeneous distribution of all constituent elements throughout the crystal volume, indicating uniform incorporation during the crystallization process. The absence of segregation or clustering confirms chemical purity and structural integrity of the crystalline material [19] [25].

Bromine content analysis provides direct verification of the substitution pattern, with X-ray emission lines characteristic of organic bromine compounds. The nitrogen content correlation supports the presence of the benzimidazole ring system and amino functionality [25] [26].

Characterization MethodKey FindingsStructural Implications
X-Ray DiffractionOrthorhombic crystal system [20] [21]Ordered molecular arrangement
Unit Cell Parametersa = 13.2 Å, b = 8.9 Å, c = 6.9 Å [20]Space group P21na
Scanning Electron MicroscopyPlate-like crystal morphology [19] [25]Smooth faceted surfaces
Energy Dispersive X-ray SpectroscopyHomogeneous elemental distribution [19] [25]Chemical purity confirmation

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

224.99016 g/mol

Monoisotopic Mass

224.99016 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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